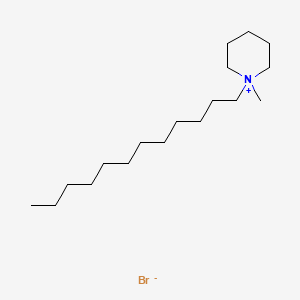
(1-Acetyloxyethylidene)malonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetyloxyethylidene)malonic acid diethyl ester is an organic compound with the molecular formula C11H16O6 and a molar mass of 244.24 g/mol . This compound is commonly used in organic synthesis as a building block for the preparation of various chemicals and pharmaceuticals . It is also known by its systematic name, propanedioic acid, 2-[1-(acetyloxy)ethylidene]-, 1,3-diethyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:
Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.
Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.
These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.
Propriétés
Numéro CAS |
72959-49-0 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
diethyl 2-(1-acetyloxyethylidene)propanedioate |
InChI |
InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3 |
Clé InChI |
QZWHXHNSODOCEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14463267.png)













